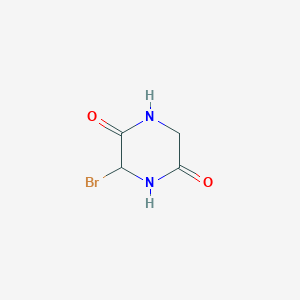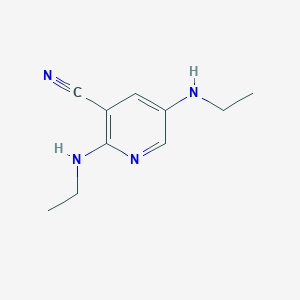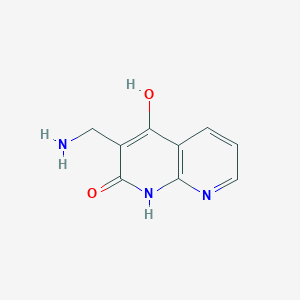
1-(Difluoromethyl)-5-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-5-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-methylnaphthalene typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes. For instance, the use of difluorocarbene reagents has been shown to be effective in introducing the difluoromethyl group onto aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and radical chemistry are common approaches in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-5-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-5-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-5-methylnaphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. These interactions can modulate biological pathways and lead to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethyl)-5-methylnaphthalene
- 1-(Chloromethyl)-5-methylnaphthalene
- 1-(Bromomethyl)-5-methylnaphthalene
Uniqueness: 1-(Difluoromethyl)-5-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance of lipophilicity and hydrogen bonding ability, making it a valuable moiety in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H10F2 |
|---|---|
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
1-(difluoromethyl)-5-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
PIUKFPHYARPLSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)

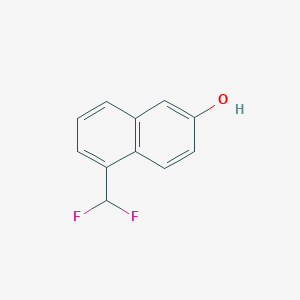
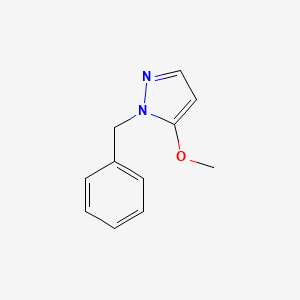
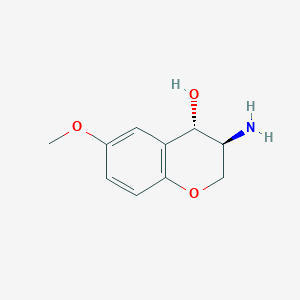
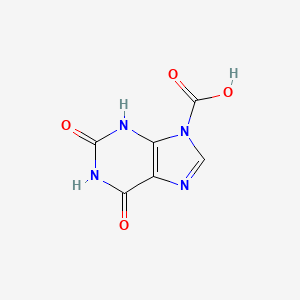
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
